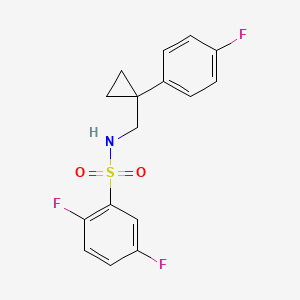![molecular formula C27H36O3 B2983970 (E)-3-hydroxy-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one CAS No. 1095235-96-3](/img/structure/B2983970.png)
(E)-3-hydroxy-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings . The presence of the hydroxy (-OH), methoxy (-OCH3), and methylidene (=CH2) functional groups suggest that this compound could have interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the phenanthrene core, followed by various functional group interconversions and additions. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It appears to contain a phenanthrene core (a system of three fused benzene rings), with various functional groups attached, including a hydroxy group (OH), a methoxy group (OCH3), and a methylidene group (=CH2). These functional groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the functional groups. The hydroxy and methoxy groups are likely to be sites of nucleophilic attack, while the methylidene group could potentially be involved in pericyclic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the hydroxy and methoxy groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound (E)-3-hydroxy-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one belongs to a class of compounds that have been extensively researched for their unique chemical properties and potential applications in various fields, including medicinal chemistry and environmental science. One study discusses the synthesis of related cyclopenta[a]phenanthrenes, focusing on the mechanisms of their formation and the synthesis of derivatives with potential biological activity (Coombs, 1966). Another research highlights the biological activities of cyclopenta[a]phenanthrenes, hinting at their potential carcinogenic properties and mechanisms of action in biological systems (Bhatt, 1988).
Natural Occurrences and Biological Activities
Phenanthrenes and related compounds have been isolated from natural sources, such as orchids, and studied for their diverse biological activities. For instance, research on the orchid Bulbophyllum vaginatum led to the identification of phenanthrenes and dihydrophenanthrenes, contributing to our understanding of the chemical diversity of plant secondary metabolites and their potential pharmacological properties (Leong et al., 1997). A comprehensive review on natural phenanthrenes has surveyed their occurrence in various plants, particularly in the Orchidaceae family, and their biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects, demonstrating the significant interest in these compounds for drug discovery and natural product chemistry (Kovács et al., 2008).
Carcinogenicity and Chemical Structure Correlation
Further studies have explored the relationship between the chemical structure of cyclopenta[a]phenanthrenes and their carcinogenic potential, providing insights into the molecular mechanisms underlying their biological activities and their potential risks and benefits (Coombs et al., 1973). This research is crucial for understanding the safety and efficacy of these compounds in various applications, including their potential use in medicinal chemistry.
Molecular Distortions and Biological Implications
Investigations into the molecular structure of cyclopenta[a]phenanthrenes have revealed significant insights into the impact of molecular distortions on their biological activities. Studies have shown how modifications in the molecular structure, such as the introduction of methyl groups, can influence the carcinogenic properties of these compounds, underscoring the importance of detailed structural analyses in predicting and understanding their biological effects (Kashino et al., 1986).
Zukünftige Richtungen
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic effects .
Eigenschaften
IUPAC Name |
(16E)-3-hydroxy-16-[(4-methoxyphenyl)methylidene]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O3/c1-26-12-10-20(28)16-19(26)6-9-22-23(26)11-13-27(2)24(22)15-18(25(27)29)14-17-4-7-21(30-3)8-5-17/h4-5,7-8,14,19-20,22-24,28H,6,9-13,15-16H2,1-3H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQVBKWANUTMNE-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)OC)C4=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)OC)/C4=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


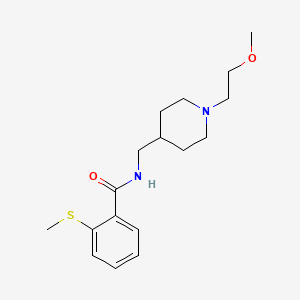
![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine](/img/structure/B2983890.png)


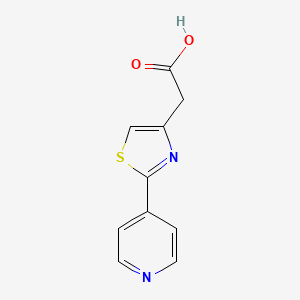
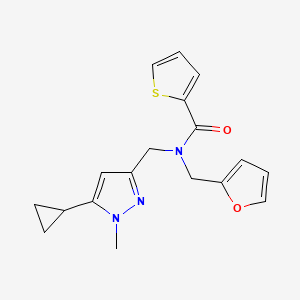
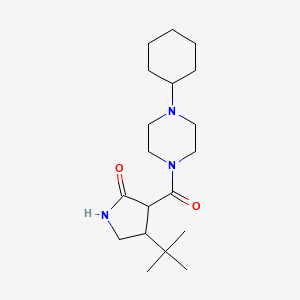
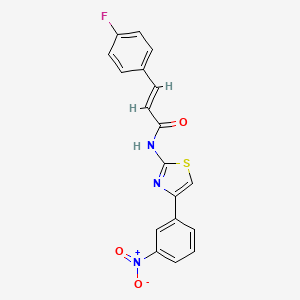

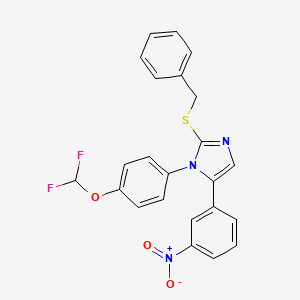
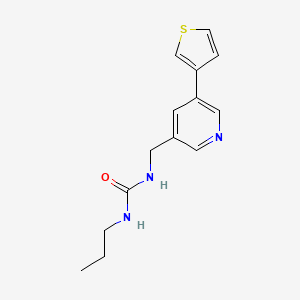
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2983907.png)
